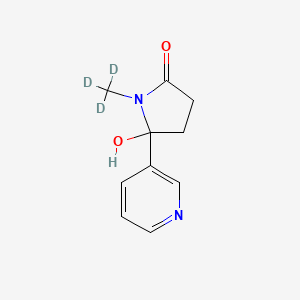
N-Methyl-gamma-oxo-3-pyridinebutanamide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl- compounds are a class of organic compounds where a methyl group is attached to a nitrogen atom. These compounds are significant in various fields due to their unique chemical properties and wide range of applications. One of the most well-known N-Methyl- compounds is N-Methyl-2-pyrrolidone, which is used extensively as a solvent in the petrochemical, polymer, and battery industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl- compounds can be synthesized through several methods. One common method is the direct reductive N-methylation of nitro compounds. This process involves the reduction of nitro compounds followed by methylation using various methylating agents such as methanol, dimethyl sulfoxide, formaldehyde, and carbon dioxide . Another method involves the N-methylation of secondary amines under solvent-free ball milling conditions, which is an efficient and environmentally friendly approach .
Industrial Production Methods
Industrial production of N-Methyl- compounds often involves the reaction of primary amines with methylating agents. For example, N-Methyl-2-pyrrolidone is produced by treating gamma-butyrolactone with methylamine . This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Methyl- compounds undergo various types of chemical reactions, including:
Oxidation: N-Methyl- compounds can be oxidized to form N-oxides.
Reduction: Reduction of nitro compounds to amines followed by methylation.
Substitution: N-Methyl- compounds can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas, hydrosilanes, and hydroboranes are used.
Substitution: Methylating agents like methyl iodide and dimethyl sulfate are commonly used.
Major Products Formed
The major products formed from these reactions include N-methylamines, N-methylamides, and N-methylpyrrolidones, depending on the starting materials and reaction conditions .
Scientific Research Applications
N-Methyl- compounds have a wide range of applications in scientific research:
Chemistry: Used as solvents and intermediates in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of polymers, resins, and as solvents in battery manufacturing.
Mechanism of Action
The mechanism of action of N-Methyl- compounds varies depending on their specific application. For instance, N-Methyl-2-pyrrolidone acts as a solvent by dissolving a wide range of materials due to its dipolar aprotic nature . In pharmaceuticals, N-Methyl- compounds like methylphenidate function as norepinephrine and dopamine reuptake inhibitors, increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .
Comparison with Similar Compounds
N-Methyl- compounds can be compared with other similar compounds such as N-methylol compounds and N,N-dimethyl compounds. While N-methylol compounds contain a hydroxymethyl group attached to the nitrogen atom, N,N-dimethyl compounds have two methyl groups attached to the nitrogen atom. N-Methyl- compounds are unique due to their single methyl group, which imparts distinct chemical properties and reactivity .
List of Similar Compounds
- N-Methylol compounds
- N,N-Dimethyl compounds
- N-Methylmorpholine
N-Methyl- compounds are versatile and widely used in various fields due to their unique chemical properties and reactivity. Their preparation methods, chemical reactions, and applications make them valuable in both scientific research and industrial applications.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
5-hydroxy-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-12-9(13)4-5-10(12,14)8-3-2-6-11-7-8/h2-3,6-7,14H,4-5H2,1H3/i1D3 |
InChI Key |
BBNHNZGTKSWIHD-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)CCC1(C2=CN=CC=C2)O |
Canonical SMILES |
CN1C(=O)CCC1(C2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



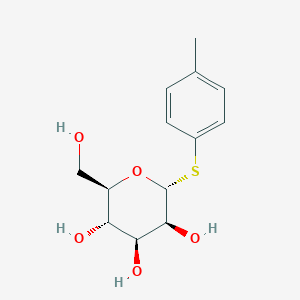
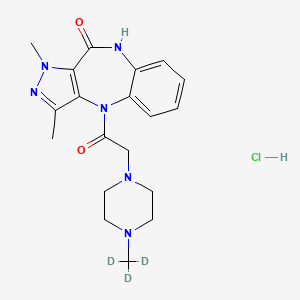
![(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12431805.png)
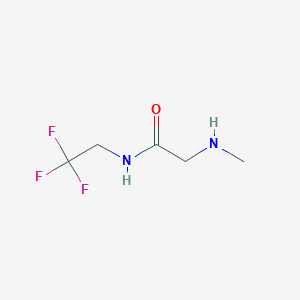
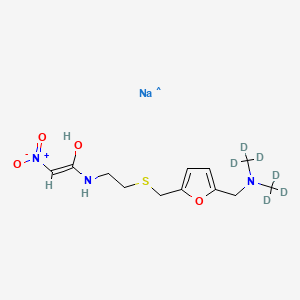
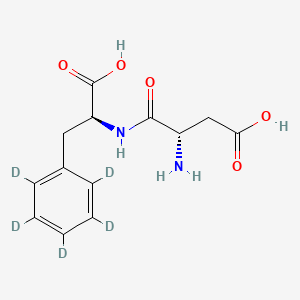


![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)

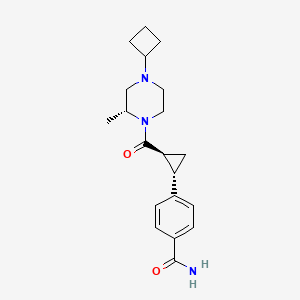
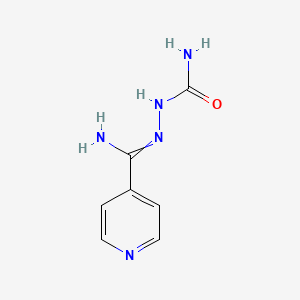
![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)
